methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications
- Anti-Bacterial and Anti-Fungal Agents : Benzothiazole derivatives have demonstrated antibacterial and antifungal activities. Researchers investigate their effectiveness against pathogenic microorganisms .
- Anti-Cancer Agents : The benzothiazole scaffold has been explored for its anti-proliferative properties. Modifications at the 2nd position can enhance or alter its anticancer activity .
- Neurodegenerative Diseases : Radiolabeled benzothiazole derivatives, such as 11C-labeled compounds, serve as PET imaging probes for detecting amyloid plaques associated with Alzheimer’s disease .
Material Science and Fluorescent Materials
Benzothiazole-based compounds find applications beyond medicine. They contribute to material science and fluorescence studies:
- Fluorescent Dyes : Our compound can be employed in the synthesis of polycarbocyanine and thiacyanine dyes . These dyes have applications in imaging, sensors, and optoelectronic devices.
Organic Synthesis and Heterocyclic Chemistry
The benzothiazole ring system is a privileged scaffold in organic synthesis. Researchers explore various synthetic approaches to access 2-arylbenzothiazoles:
- Cu-Catalyzed C-S Coupling : The compound can be synthesized using Cu-catalyzed, base-free C-S coupling methods . This reaction pathway provides access to diverse benzothiazole derivatives.
Biological Activity and ADMET Properties
Before advancing a compound to drug development, researchers assess its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational studies predict the behavior of our compound:
- ADMET Analysis : Researchers analyze the ADMET properties of benzothiazole derivatives, including our compound, to evaluate their suitability for drug discovery .
Anti-Tubercular Research
Recent synthetic developments focus on benzothiazole-based anti-tubercular compounds:
- In Vitro and In Vivo Activity : Researchers compare the inhibitory concentrations of newly synthesized molecules with standard reference drugs .
Other Applications
Beyond the mentioned fields, benzothiazole derivatives have been investigated for their antioxidant, anti-inflammatory, anti-diabetic, and anti-malarial activities . The 2-substituted benzothiazole scaffold continues to inspire innovative research.
properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-26-18(25)22-7-6-9-12(8-22)28-16(13(9)14(19)23)21-15(24)17-20-10-4-2-3-5-11(10)27-17/h2-5H,6-8H2,1H3,(H2,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNALWXNKCDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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